Albuterol Dimer

Description

Overview of Albuterol Dimer as a Chemical Entity

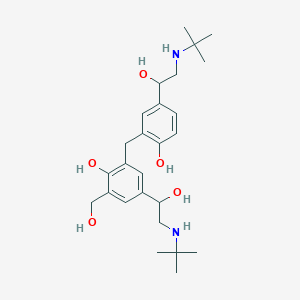

Albuterol, also known as Salbutamol (B1663637), is a widely used bronchodilator with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 239.31 g/mol . nih.govguidetopharmacology.orgwikipedia.org Its PubChem Compound ID (CID) is 2083. nih.govwikipedia.org this compound is a derivative formed from two molecules of albuterol. A prominent form of this dimer, often referred to as this compound Ether or Salbutamol EP Impurity F, has the molecular formula C₂₆H₄₀N₂O₅ and a molecular weight of 460.61 g/mol . scbt.comnih.govaxios-research.comlgcstandards.comchemsrc.comnih.gov This dimeric impurity is characterized by an oxygen-linked methylene (B1212753) bridge connecting the two salbutamol molecules. ontosight.ai Its IUPAC name is 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-[[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methoxymethyl]phenol. lgcstandards.com The formation of this compound can occur during the synthesis and storage of the active pharmaceutical ingredient. ontosight.ai

The key chemical properties of Albuterol and a well-characterized this compound are summarized in the table below:

| Property | Albuterol (Salbutamol) nih.gov | This compound Ether (Salbutamol EP Impurity F) lgcstandards.comnih.gov |

| Molecular Formula | C₁₃H₂₁NO₃ | C₂₆H₄₀N₂O₅ |

| Molecular Weight | 239.31 g/mol | 460.61 g/mol |

| PubChem CID | 2083 | 71587522 |

| Common CAS Number | 18559-94-9 | 147663-30-7 |

| Structural Feature | Phenylethanolamine | Oxygen-linked methylene bridge between two albuterol units ontosight.ai |

Significance of Dimeric Impurities in Active Pharmaceutical Ingredients

The presence of impurities, including dimeric forms, in Active Pharmaceutical Ingredients (APIs) is a critical concern in pharmaceutical manufacturing. Impurities can significantly affect the stability, quality, and efficacy of drug products. biopharminternational.compharmtech.comajprd.comconicet.gov.arijpras.comnih.govscirp.orgajptr.comresearchgate.net Even small amounts of aggregates, such as soluble dimers or oligomers, can potentially lead to immunogenic reactions, posing a risk to patient safety. biopharminternational.com

Regulatory bodies worldwide, including the International Conference on Harmonisation (ICH), the U.S. Food and Drug Administration (US-FDA), and the European Pharmacopoeia (EP), have established stringent guidelines for the control and monitoring of impurities in drug substances and products. ontosight.aiajprd.comijpras.comajptr.comresearchgate.netijrpr.comnih.gov These guidelines mandate that impurities present at or above a certain threshold (commonly 0.1%) must be thoroughly investigated and characterized. researchgate.net Impurity profiling, which involves the identification, characterization, and quantification of impurities, is therefore an essential aspect of quality control and regulatory compliance throughout the drug development and manufacturing process. ajprd.comconicet.gov.arajptr.comresearchgate.netijrpr.com Dimeric impurities, like those of albuterol, are specifically recognized and require careful monitoring due to their potential impact on product quality. ontosight.aieuropeanpharmaceuticalreview.com

Classification and Nomenclature of this compound Structural Isoforms

This compound refers to a class of compounds formed by the dimerization of albuterol molecules. While the term "this compound" is often used generically, specific structural isoforms exist, each with distinct chemical properties and nomenclature. One of the most recognized dimeric impurities is this compound Ether, also known as Salbutamol EP Impurity F. This specific isoform is identified by CAS number 147663-30-7 and PubChem CID 71587522. lgcstandards.comnih.govncats.iosynthinkchemicals.comchemicalbook.com Its structure involves an ether linkage formed between two albuterol units. lgcstandards.comontosight.ai

Another dimeric impurity mentioned in the literature is Salbutamol EP Impurity N, associated with CAS number 149222-15-1. clearsynth.com While both are dimeric forms of albuterol, their precise structural differences lie in the specific points of linkage between the two albuterol moieties and the nature of these linkages (e.g., ether, carbon-carbon). The existence of such isoforms highlights the complexity of impurity profiling and the need for detailed structural elucidation to differentiate between them. Furthermore, the racemic nature of albuterol itself (containing R- and S-enantiomers) can lead to the formation of various stereoisomeric dimers, such as (R)-Salbutamol Dimer, adding another layer to their classification. axios-research.comdrugbank.comdrugbank.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-[[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methyl]-6-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2O5/c1-25(2,3)27-13-22(31)16-7-8-21(30)17(9-16)10-19-11-18(12-20(15-29)24(19)33)23(32)14-28-26(4,5)6/h7-9,11-12,22-23,27-33H,10,13-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTPUUFMIIQKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C(CNC(C)(C)C)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149222-15-1 | |

| Record name | 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149222151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1,1-Dimethylethyl)amino]-1-[3-[[5-[2-[(1,1dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methyl]-4-hydroxy-5-(hydroxymethyl)phenyl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-(5-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-HYDROXYBENZYL)-6-(HYDROXYMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9236738J4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and in Situ Formation Pathways of Albuterol Dimer

Designed Synthetic Routes for Albuterol Dimer Production

Designed synthetic routes aim to produce this compound in controlled quantities for analytical and toxicological investigations.

The first synthesis of a diastereomeric mixture of Salbutamol (B1663637) dimer (often referred to as this compound or Salbutamol EP Impurity N) has been described, enabling the production of multi-gram quantities for reference purposes researchgate.netresearchgate.net. This specific dimer is chemically identified as 4-[(1Ξ)-2-(tert-butylamino)-1-hydroxyethyl]-2-[[5-[(1Ξ)-2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methyl]-6-(hydroxymethyl)phenol synzeal.com.

A detailed multi-step method for preparing Salbutamol dimer involves several key intermediates and reactions patsnap.com:

Intermediate I Formation: A heating reflux reaction of p-halophenol with a first formaldehyde (B43269) solution, followed by the addition of a second formaldehyde solution, yields Intermediate I patsnap.com.

Intermediate II Formation: Intermediate I is dissolved in an organic solvent, treated with sodium hydride, stirred, and then reacted with benzyl (B1604629) halide to produce Intermediate II patsnap.com.

Intermediate III Formation: Intermediate II is combined with vinyl potassium trifluoroborate and a first palladium catalyst in an organic solvent, undergoing a reflux reaction to yield Intermediate III patsnap.com.

Intermediate IV Formation: Intermediate III is dissolved in a solvent and reacted with N-bromo succinimide (B58015) to obtain Intermediate IV patsnap.com.

Intermediate V Formation: Intermediate IV and tert-butylamine (B42293) are dissolved in tert-butyl alcohol and reacted to form Intermediate V patsnap.com.

This compound Formation: Finally, Intermediate V and a second palladium catalyst are dissolved in an organic solvent to prepare the this compound patsnap.com.

This synthetic approach is noted for its simplicity, avoidance of highly corrosive, foul, and toxic chemicals, and high yield of the this compound patsnap.com.

Another dimeric impurity, Salbutamol impurity F (also known as Sabutamol dimer or this compound Ether, chemical name: 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-[[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methoxymethyl]phenol), has been synthesized in a seven-step process starting from 4-hydroxyacetophenone, achieving a total yield of 15.2% researchgate.net.

Control over reaction conditions and careful reagent selection are paramount in both the targeted synthesis of this compound and the mitigation of its formation as an impurity. For instance, in the patent-described synthesis of this compound, specific organic solvents such as N,N-dimethylformamide (DMF) are utilized for dissolving intermediates patsnap.com. The method also highlights the use of palladium catalysts, vinyl potassium trifluoroborate, and N-bromo succinimide as key reagents patsnap.com.

Conversely, during the continuous manufacturing process for Albuterol Sulfate, temperature plays a critical role in controlling dimer formation aiche.org. Lower temperatures (e.g., 0 °C) result in slow reaction rates and limit dimer formation, while higher temperatures significantly increase dimer production and reduce the yield of the desired Albuterol product aiche.org. An optimal temperature range of approximately 20-40 °C has been identified for the amination reaction in Albuterol synthesis, where dimer formation is minimized aiche.org.

Table 1: Influence of Temperature on Dimer Formation during Albuterol Synthesis

| Temperature Range (°C) | Reaction Rate | Dimer Formation | Desired Product Yield |

| 0 | Slow | Limited | Reduced |

| 20-40 | Optimal | Minimized | Optimal |

| >40 | Increased | Increased | Reduced |

Batch amination reactions for Albuterol synthesis have been conducted across a range of temperatures (0-70 °C) and reactant concentrations (10-100 mg/mL) in solvents like methanol (B129727) (MeOH) and isopropanol (B130326) (IPA) to optimize the reaction and study impurity formation aiche.org.

Dimerization Mechanisms in Albuterol Manufacturing and Stability

This compound can form as an impurity during the synthesis and storage of Albuterol, primarily through oxidative pathways involving free radical intermediates.

Kinetic studies on the amination reaction during Albuterol synthesis indicate it is a second-order reaction, with dimer formation being influenced by these kinetics aiche.org. Elevated temperatures, particularly above 40°C, have been shown to accelerate the rate of dimer formation during Albuterol production aiche.org.

Electrochemical studies provide insight into the dimerization mechanism. Salbutamol undergoes an irreversible electrochemical oxidation reaction, which is often described as an EC mechanism, meaning an electron transfer step (E) is followed by a chemical reaction (C) nih.gov. This process leads to the formation of a dimeric product nih.gov.

Oxidative pathways are a significant route for Albuterol dimerization. The oxidation of the phenolic hydroxyl group of Albuterol is a key step, proceeding via a single electron and single proton reaction mdpi.com. This oxidation can lead to the formation of a C-C linked dimer, which has been observed in GC-MS data nih.govmdpi.comresearchgate.net.

Peroxidases, such as myeloperoxidase (MPO) and lactoperoxidase (LPO), found in biological systems and potentially present in manufacturing environments, can catalyze the oxidation of salbutamol in the presence of hydrogen peroxide (H2O2) researchgate.netnih.govnih.gov. This enzymatic oxidation leads to the formation of a new species, most likely an o,o'-dimer, which absorbs in the UV range at approximately 315 nm researchgate.netnih.govnih.gov. While this reaction is generally slow, its efficacy is pH-dependent, increasing as the pH rises from 5.0 to 7.0 and 8.0 nih.gov. The yield of salbutamol oxidation by MPO/H2O2 also shows a dependence on H2O2 concentration, with optimal yields observed around 100 μM of peroxide nih.gov.

Table 2: Influence of pH and H2O2 Concentration on Oxidative Dimerization of Salbutamol by MPO

| Parameter | Conditions | Effect on Dimer Formation (ΔA315) | Reference |

| pH Dependence | Salbutamol (1 mM), MPO (2 mU/mL), H2O2 (119 μM) | nih.gov | |

| pH 5.0 | Near zero | ||

| pH 7.0 | 0.12 | ||

| pH 8.0 | 0.178 | ||

| H2O2 Concentration | Salbutamol (1 mM), MPO (200 mU/mL), pH 7.0 | nih.gov | |

| 25 μM | Increasing yield | ||

| 100 μM | Maximum yield | ||

| 200 μM | Decreasing yield |

The formation of this compound through oxidative pathways is strongly linked to the generation of free radical intermediates. The oxidation of the phenolic hydroxyl group of Albuterol gives rise to a free radical species, which subsequently undergoes dimerization through radical-radical coupling nih.govmdpi.comnih.gov. This mechanism is analogous to the formation of tyrosine dimers nih.gov.

Electron paramagnetic resonance (EPR) spectroscopy, utilizing spin traps such as 2-methyl-2-nitrosopropane (B1203614) (MNP), has confirmed the detection of free radical metabolites derived from β2-agonists like salbutamol during peroxidative metabolism researchgate.netnih.gov. The formation of these radicals can be inhibited by antioxidants, such as ascorbate (B8700270) and glutathione, which are themselves oxidized to corresponding radical species by the drug-derived phenoxyl radicals researchgate.netnih.gov. Peroxidase inhibitors like methimazole (B1676384) and dapsone (B1669823) also inhibit the formation of these radicals, further supporting the free radical mechanism researchgate.netnih.gov. The process likely involves the formation of a phenoxyl radical (PhO•) from salbutamol nih.gov.

Influence of Process Parameters on Dimer Yield and Selectivity

The formation of this compound can be influenced by a range of process parameters during both the synthesis of Albuterol itself and the dimer's specific preparation. These parameters dictate the reaction environment, affecting reaction kinetics, equilibrium, and the propensity for side reactions leading to dimer formation.

pH Conditions: The pH of the reaction medium plays a significant role in the oxidative pathways that can lead to dimer formation. Electrochemical studies on salbutamol have indicated that a single oxidation peak observed at pH 3-6 can resolve into two distinct peaks at pH values between 6 and 10. nih.gov The more anodic of these peaks has been attributed to the adsorption of an oxidation product, suggesting that changes in pH can promote or alter the mechanism of salbutamol oxidation, potentially favoring dimer formation. While specific quantitative data on dimer yield directly correlated with pH variations are limited in the provided search results, this electrochemical behavior highlights pH as a critical parameter influencing the stability and potential dimerization of Albuterol in solution.

Temperature: Temperature is a fundamental parameter in chemical synthesis, influencing reaction rates and the stability of intermediates and products. The synthesis of the this compound itself often involves heating reflux reactions, indicating that elevated temperatures can facilitate its formation. patsnap.com Conversely, during the manufacturing of Albuterol, uncontrolled or suboptimal temperatures can contribute to the formation of impurities, including dimers. For instance, in certain steps of Albuterol synthesis, reaction temperatures are carefully controlled (e.g., 0-60°C, with 25-30°C often preferred) to achieve high yields of the desired product. google.com Deviations from these optimized temperatures could potentially increase the rate of dimer formation as a byproduct.

Presence of Oxygen: The presence of adventitious oxygen in reaction systems has been hypothesized as a contributing factor to the formation of homocoupling dimers. acs.org This suggests that oxidative conditions, even from atmospheric oxygen, can drive dimerization reactions of Albuterol. Controlling the inertness of the reaction atmosphere (e.g., by using an inert gas like nitrogen or argon) could be a critical parameter for minimizing dimer yield.

Concentration of Reactants: While not explicitly detailed for this compound formation, the concentration of reactants is a general process parameter known to influence reaction pathways and impurity profiles in chemical synthesis. In related synthetic processes, specific concentration ranges for reactants are often optimized to achieve desired yields and purity. google.com Higher concentrations of Albuterol or its precursors could potentially increase the likelihood of intermolecular reactions leading to dimer formation.

Summary of Process Parameter Influence on this compound Formation:

The following table summarizes the qualitative influence of various process parameters on the yield and selectivity of this compound formation based on available research findings. It is important to note that specific quantitative data for all parameters influencing undesired dimer formation as an impurity are often proprietary and not widely published.

| Process Parameter | Influence on Dimer Yield/Selectivity | Notes/Mechanism |

| pH | Increased dimer formation/detection at higher pH (e.g., 6-10) nih.gov | Favors oxidative pathways leading to dimer. |

| Temperature | Elevated temperatures can promote dimer formation patsnap.com | Increases reaction kinetics, potentially favoring side reactions. |

| Oxygen Presence | Likely increases homocoupling dimer formation acs.org | Promotes oxidative dimerization. |

| Catalyst Type/Concentration | Specific catalysts (e.g., Palladium) can facilitate dimer synthesis patsnap.com | Directs reaction pathways; improper catalysts or concentrations can lead to impurities. |

| Reactant Concentration | Potentially higher dimer formation at higher concentrations | Increases collision frequency, favoring intermolecular reactions. |

| Starting Material Quality | Lower quality can lead to higher dimer impurity daicelpharmastandards.com | Impurities in starting materials can act as precursors or catalysts for dimer formation. |

| Purification Methods | Inadequate purification leads to higher dimer content daicelpharmastandards.com | Essential for removing formed impurities from the final product. |

Note: This table is presented in a static format. In an interactive application, users could filter, sort, or expand rows for more detailed information.

Detailed Research Findings: Research has confirmed the structure of the this compound (Salbutamol EP Impurity F) and described its synthesis, providing access to multi-gram quantities for reference and analytical investigations. nih.govresearchgate.netresearchgate.net This controlled synthesis allows for a deeper understanding of the dimer's properties and the conditions under which it forms. The fact that it is a recognized "EP Impurity F" (European Pharmacopoeia Impurity F) underscores its relevance as a known impurity in pharmaceutical products. nih.gov The formation of impurities, including dimers, during the manufacturing of Albuterol is a complex process influenced by the chosen reaction conditions, the purity of the initial raw materials, and the efficacy of subsequent purification steps. daicelpharmastandards.com Therefore, stringent quality control measures throughout the production process are necessary to manage and control these impurities, ensuring the safety and efficacy of the final Albuterol product. daicelpharmastandards.com

Advanced Analytical Characterization and Structural Elucidation of Albuterol Dimer

Spectroscopic Techniques for Dimer Structural Analysis

A suite of spectroscopic methods is employed to build a complete structural profile of the Albuterol Dimer, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of organic molecules. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are utilized to map out the complete proton and carbon framework.

¹H NMR provides information on the chemical environment of each proton. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton of the hydroxyethyl (B10761427) side chain, the methylene (B1212753) protons of the ether linkage, and the protons of the tert-butyl group. synthinkchemicals.com ¹³C NMR complements this by identifying the chemical shifts of each unique carbon atom.

Two-dimensional NMR experiments establish correlations between nuclei. For instance, Correlation Spectroscopy (COSY) identifies proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations, which can definitively confirm the ether linkage connecting the two albuterol moieties. Finally, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide information about the through-space proximity of protons, offering insights into the dimer's preferred conformation in solution.

| Structural Unit | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Ar-H) | 6.8 - 7.5 | 115 - 155 |

| Benzylic Methine (CH-OH) | ~4.8 | ~70 |

| Ether Methylene (Ar-CH₂-O) | ~4.6 | ~72 |

| Amine Methylene (CH₂-N) | ~2.9 | ~50 |

| Tert-butyl Protons ((CH₃)₃-C) | ~1.1 | ~29 |

| Tert-butyl Carbon (C-(CH₃)₃) | - | ~51 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Identification

Mass spectrometry (MS) is fundamental for determining the molecular weight and elemental composition of this compound, as well as elucidating its structure through fragmentation analysis. The dimer, with a chemical formula of C₂₆H₄₀N₂O₅, has an expected monoisotopic mass of approximately 460.61 g/mol . biosynth.comsynthinkchemicals.comsynthinkchemicals.com High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, thereby verifying the elemental composition.

When subjected to fragmentation, typically through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the this compound molecular ion ([M+H]⁺ at m/z 461.3) will break apart in predictable ways. chemguide.co.uk Common fragmentation pathways include the cleavage of the central ether bond, loss of water from the secondary alcohol groups, and fragmentation of the side chains, such as the loss of the tert-butyl group. libretexts.orglibretexts.org Analyzing these fragment ions allows for the reconstruction of the molecule's structure, confirming the identity of the dimer.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 461.3 | Protonated Molecular Ion |

| [M+H - H₂O]⁺ | 443.3 | Loss of water |

| [M+H - C₄H₉]⁺ | 404.2 | Loss of tert-butyl group |

| [C₁₃H₂₀NO₂]⁺ | 222.1 | Fragment from cleavage of ether linkage (loss of water from Albuterol monomer) |

| [C₁₁H₁₆N]⁺ | 162.1 | Further fragmentation of side chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores. The primary chromophore in both Albuterol and its dimer is the substituted benzene (B151609) ring. Albuterol exhibits characteristic absorption maxima around 226 nm and 278 nm. sielc.comjddtonline.info Because the this compound contains two of these identical, non-conjugated chromophores, its UV-Vis spectrum is expected to be very similar to that of the monomer. This technique serves to confirm the presence of the aromatic system within the impurity's structure but does not provide detailed information about the dimeric linkage itself. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.net These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds like O-H and C=O), while Raman spectroscopy detects vibrations that cause a change in polarizability (e.g., non-polar bonds like C-C). thermofisher.comsurfacesciencewestern.com

For this compound, IR spectroscopy is expected to show characteristic absorption bands for O-H stretching (from the phenolic and alcoholic hydroxyl groups), N-H stretching (from the secondary amine), C-O stretching (from the ether linkage and alcohols), aromatic C=C stretching, and aliphatic C-H stretching. synthinkchemicals.com Raman spectroscopy would provide complementary data, particularly for the aromatic ring and carbon backbone vibrations. Together, these techniques confirm the presence of all key functional groups required by the proposed dimer structure.

| Functional Group | Expected IR Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Alcohol, Phenol) | 3200 - 3600 (broad) | Stretching |

| N-H (Secondary Amine) | 3100 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Ether, Alcohol) | 1050 - 1250 | Stretching |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules containing unpaired electrons, such as free radicals. news-medical.net In its stable, ground state, this compound is a diamagnetic molecule with no unpaired electrons and is therefore "EPR silent."

However, EPR spectroscopy can be a powerful tool for investigating the mechanisms of drug degradation. bruker.comnih.gov The formation of this compound or other degradation products may proceed through radical intermediates, especially under oxidative or photolytic stress conditions. syntechinnovation.comsyntechinnovation.com EPR could be used in forced degradation studies to detect and identify any transient radical species involved in the dimerization process, thereby providing insight into the reaction pathway and helping to develop strategies to prevent the impurity's formation. syntechinnovation.com

Hyphenated Chromatographic-Mass Spectrometric Approaches

To analyze this compound within a complex mixture, such as a bulk drug substance or pharmaceutical formulation, a separation step is required prior to identification. nih.gov Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are ideal for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used technique for the analysis of pharmaceutical impurities. nih.gov A reversed-phase High-Performance Liquid Chromatography (HPLC) method can be developed to separate the more non-polar this compound from the more polar parent drug, Albuterol, and other related substances. researchgate.net The eluent from the HPLC column is introduced directly into the ion source of a mass spectrometer.

This online coupling allows for the retention time of the impurity to be recorded, while the mass spectrometer provides mass-to-charge ratio data for confirmation of its identity. nih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances the certainty of identification by providing structural information from the fragmentation patterns of the separated components. fda.govmdpi.com This approach is essential for both the detection and quantification of this compound in routine quality control. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the identification and quantification of this compound in complex matrices. The high sensitivity and selectivity of this technique allow for the detection of trace-level impurities, while its ability to provide structural information through fragmentation analysis is crucial for unambiguous identification.

A typical LC-MS/MS workflow for the analysis of this compound involves chromatographic separation on a reversed-phase column, followed by electrospray ionization (ESI) in positive ion mode. The high-resolution mass spectrometry (HRMS) capability of modern instruments enables the accurate mass measurement of the protonated molecule ([M+H]⁺), which for the this compound (C₂₆H₄₀N₂O₅) is expected at an m/z of 461.2965.

Collision-induced dissociation (CID) of the precursor ion in the tandem mass spectrometer generates a characteristic fragmentation pattern that serves as a fingerprint for the molecule. While specific fragmentation data for the this compound is not extensively published, a predictive analysis based on the known fragmentation of albuterol can be postulated. Key fragmentation pathways for albuterol include the loss of a tert-butyl group and cleavage of the side chain. For the dimer, one would expect to observe fragment ions corresponding to the cleavage of the ether linkage and subsequent fragmentation of the individual albuterol-like moieties.

Table 1: Postulated LC-MS/MS Parameters and Expected Fragment Ions for this compound

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ (m/z) | 461.2965 |

| Postulated Key Fragment Ions (m/z) | Description |

| 405.2330 | Loss of a tert-butyl group |

| 240.1594 | Cleavage resulting in a protonated albuterol monomer |

| 222.1488 | Loss of water from the protonated albuterol monomer |

| 148.0964 | Further fragmentation of the albuterol side chain |

It is imperative to note that the definitive fragmentation pattern would need to be confirmed through the analysis of a certified reference standard of the this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) in Dimer Volatility Assessment

Gas chromatography-mass spectrometry (GC-MS) offers an alternative approach for the analysis of this compound, particularly in assessing its volatility and thermal stability. Due to the polar and relatively non-volatile nature of the this compound, derivatization is a prerequisite for successful GC analysis. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common strategy to increase the volatility and thermal stability of polar analytes containing hydroxyl and amine groups. nih.gov

The derivatized this compound can then be separated on a non-polar or medium-polarity capillary column and detected by a mass spectrometer. The electron ionization (EI) mass spectrum of the derivatized dimer would provide a unique fragmentation pattern. This pattern would be characterized by fragments arising from the cleavage of the silyl (B83357) groups, the ether linkage, and the alkyl side chains.

The thermal stability of the dimer can be inferred from the GC injection port temperature and the chromatographic peak shape. Thermal degradation in the injector would result in peak tailing or the appearance of degradation product peaks. Such studies are crucial for understanding the behavior of the impurity under various manufacturing and storage conditions.

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Condition |

| Derivatization Reagent | BSTFA with 1% TMCS or MSTFA |

| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

X-Ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction, if suitable crystals can be obtained, would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This would definitively confirm the connectivity and stereochemistry of the dimer. Powder X-ray diffraction (PXRD) would be instrumental in characterizing the solid-state form of the bulk material, identifying potential polymorphs, and assessing its crystallinity. The PXRD pattern serves as a unique fingerprint for a specific crystalline form.

Studies on related compounds, such as albuterol sulfate, have demonstrated the power of X-ray diffraction in identifying different polymorphic forms and solvates, which can have significant implications for the physical and chemical stability of the drug substance. mdpi.com

Complementary Structural Elucidation Methodologies

In addition to the primary techniques discussed, a suite of complementary spectroscopic methods is essential for a comprehensive structural elucidation of the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure. The ¹H NMR spectrum would provide information on the number and connectivity of protons, while the ¹³C NMR spectrum would reveal the carbon framework. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be employed to establish the complete bonding network and definitively assign all proton and carbon signals. While specific chemical shift data for the dimer is not published, analysis of the spectra of albuterol provides a basis for predicting the expected resonances.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of the this compound would be expected to show characteristic absorption bands for O-H stretching (from the hydroxyl groups), N-H stretching (from the secondary amine), C-O stretching (from the ether linkage and alcohol groups), and aromatic C-H and C=C stretching. A comparative analysis with the FTIR spectrum of albuterol would highlight the key differences, particularly in the fingerprint region, confirming the dimeric structure.

Quantitative and Qualitative Analytical Methodologies for Albuterol Dimer in Pharmaceutical Matrices

Chromatographic Separation Techniques for Dimer Impurity Profiling

Chromatographic techniques are the cornerstone of pharmaceutical analysis for their ability to separate complex mixtures into individual components. For the analysis of albuterol dimer, a variety of chromatographic methods can be employed, each offering distinct advantages in terms of resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility. A typical HPLC method for the analysis of albuterol and its related substances, including the dimer, involves a reversed-phase approach.

Method development for the separation of this compound would focus on optimizing chromatographic parameters to achieve adequate resolution from the parent drug and other potential impurities. Key parameters to consider include:

Stationary Phase: C18 or C8 columns are commonly employed for the separation of polar compounds like albuterol and its derivatives. The choice of the stationary phase will depend on the specific hydrophobicity of the dimer and other impurities.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is a critical parameter to control the ionization state of the analytes and thereby their retention. Gradient elution is often preferred over isocratic elution to achieve better separation of a wide range of impurities with different polarities.

Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set at the absorption maximum of albuterol (around 276 nm) to ensure good sensitivity for both the API and its impurities.

Validation of an HPLC method for this compound would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. The validation would include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the resolution of the this compound peak from other impurities and the main component.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis (Note: The following table is illustrative as specific validated method data for this compound is not widely published.)

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 276 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity. For impurity profiling of albuterol, a UHPLC method would offer a significant advantage in resolving closely eluting impurities, including potential isomers of the this compound.

The principles of method development for UHPLC are similar to HPLC, but with a greater emphasis on minimizing extra-column band broadening to realize the full efficiency of the sub-2 µm columns. The faster analysis times also allow for higher throughput in quality control laboratories.

Capillary Electrophoresis (CE) is a separation technique based on the differential migration of charged species in an electric field within a narrow capillary. CE offers very high separation efficiency and requires only minute amounts of sample and reagents. For the analysis of albuterol and its impurities, which are ionizable, CE can be a powerful alternative or complementary technique to HPLC. The separation in CE is governed by the charge-to-size ratio of the analytes. Method development in CE for this compound would involve optimization of the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the preliminary screening of impurities. While not as quantitative or high-resolution as HPLC, TLC can be a valuable tool for identifying the presence of the this compound and other related substances. In a typical TLC method, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The resulting spots can be visualized under UV light or by using a suitable staining reagent.

Albuterol is a chiral molecule and exists as two enantiomers, (R)-albuterol and (S)-albuterol. The formation of the this compound can potentially result in the formation of multiple diastereomers and enantiomeric pairs. Since different stereoisomers can have different pharmacological and toxicological profiles, it is important to have analytical methods capable of separating them. Chiral chromatography is a specialized form of chromatography that uses a chiral stationary phase (CSP) to resolve stereoisomers. The separation is based on the differential interactions between the enantiomers and the chiral selector of the CSP. Both normal-phase and reversed-phase chiral HPLC methods can be developed for the separation of this compound stereoisomers.

Electrochemical Sensing and Detection of this compound

Electrochemical methods offer an alternative approach for the detection and quantification of electroactive compounds like albuterol and its impurities. These methods are based on the measurement of the current or potential generated by the oxidation or reduction of the analyte at an electrode surface. Electrochemical sensors can be highly sensitive, selective, and cost-effective, and they can be miniaturized for portable applications.

The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material and the optimization of the experimental conditions, such as the supporting electrolyte, pH, and applied potential. Modified electrodes, incorporating nanomaterials or specific recognition elements, can be designed to enhance the sensitivity and selectivity of the detection. While electrochemical methods for the parent drug albuterol have been reported, specific methods for the direct detection of the this compound are less common and would require dedicated research and development.

Voltammetric Techniques for Oxidation Behavior Analysis

Voltammetric methods offer a sensitive and effective approach for studying the oxidation behavior of electroactive compounds like albuterol and its dimer. These techniques are based on measuring the current that arises in an electrochemical cell as a function of an applied potential. dergipark.org.tr The oxidation of albuterol's phenolic hydroxy group is the basis for its electrochemical detection. tubitak.gov.tr Studies on the electrooxidation of albuterol have provided insights that are applicable to its dimer, as the core electroactive moiety is preserved.

Research has shown that albuterol undergoes an irreversible, adsorption-controlled oxidation process at various electrode surfaces. dergipark.org.trtubitak.gov.tr During the oxidation of salbutamol (B1663637) (albuterol), the formation of a dimer has been suggested as a potential product of the reaction. mdpi.com The analysis of this oxidation behavior is crucial for understanding the degradation pathways and for developing specific analytical methods.

Different voltammetric techniques have been employed to study the oxidation of albuterol, each with specific parameters and applications. These techniques can be adapted to selectively analyze the this compound in the presence of the parent drug.

Table 1: Voltammetric Techniques and Parameters for Albuterol Oxidation Analysis

| Technique | Electrode Type | Supporting Electrolyte / pH | Key Findings | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Cathodically Pretreated Boron-Doped Diamond (CPT-BDD) | Britton-Robinson buffer (pH 9.0) | Shows an irreversible, adsorption-controlled oxidation peak at approximately +1.0 V. | dergipark.org.tr |

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode | Phosphate buffer (pH 2-8) | Oxidation process is pH-dependent, with a negative slope of 77.5 mV per pH unit. | tubitak.gov.tr |

| Square Wave Adsorptive Stripping Voltammetry (SW-AdSV) | Cathodically Pretreated Boron-Doped Diamond (CPT-BDD) | Britton-Robinson buffer (pH 9.0) | Two peaks can be observed, with the more anodic peak potentially related to the adsorption of the oxidation product (dimer). dergipark.org.trmdpi.com | dergipark.org.trmdpi.com |

| Linear Sweep Voltammetry (LSV) | Nanoporous Gold (NPG) Microdisc Arrays | Not specified | Can resolve the albuterol oxidation into two distinct peaks under optimized conditions, suggesting a multi-step process. | mdpi.com |

The oxidation potential and peak characteristics for the this compound would be distinct from the monomer due to its larger molecular size and potentially altered electronic environment, allowing for selective detection. By optimizing parameters such as pH, scan rate, and accumulation time, voltammetric methods can be fine-tuned to quantify the dimer impurity in pharmaceutical formulations. nih.gov

Development and Application of Certified Reference Materials for this compound

Certified Reference Materials (CRMs) are fundamental to ensuring the accuracy and traceability of analytical measurements in pharmaceutical quality control. pharmaceutical-technology.com A CRM is a highly characterized and stable material with one or more certified property values, produced in accordance with stringent ISO standards such as ISO 17034 and ISO/IEC 17025. For impurities like this compound, CRMs serve as the primary standard for method validation, instrument calibration, and routine quality control testing. pharmaceutical-technology.com

The development of a CRM for this compound involves several critical steps:

Synthesis and Purification: High-purity this compound is synthesized and subjected to rigorous purification to remove any residual starting materials or by-products.

Comprehensive Characterization: The purified material is extensively characterized to confirm its identity and structure. This typically involves a suite of analytical techniques. synthinkchemicals.comsynthinkchemicals.com

Purity and Potency Assignment: The purity of the candidate material is determined using mass balance or quantitative NMR (qNMR) approaches. The certified value is assigned with a calculated uncertainty. pharmaceutical-technology.com

Stability and Homogeneity Studies: The long-term stability of the CRM under specified storage conditions is evaluated, along with its homogeneity, to ensure that every unit is identical.

Several forms of this compound are available as reference standards, often designated as specific impurities in pharmacopeias (e.g., Salbutamol EP Impurity F or N). synthinkchemicals.comsynthinkchemicals.com These standards are crucial for the accurate quantification of the dimer in albuterol drug substances and products.

Table 2: Example Properties of an this compound Certified Reference Material

| Property | Specification | Reference |

|---|---|---|

| Synonym(s) | Salbutamol EP Impurity F; this compound Ether | synthinkchemicals.com |

| CAS Number | 147663-30-7 | synthinkchemicals.com |

| Molecular Formula | C₂₆H₄₀N₂O₅ | synthinkchemicals.com |

| Molecular Weight | 460.61 g/mol | synthinkchemicals.com |

| Certification | Produced and certified in accordance with ISO 17034 and ISO/IEC 17025 |

In pharmaceutical laboratories, these CRMs are used to prepare calibration curves and control samples for analytical methods like High-Performance Liquid Chromatography (HPLC), ensuring that the results are accurate and reliable.

Integration of Analytical Methods in Pharmaceutical Quality Control

The integration of robust analytical methods is a cornerstone of pharmaceutical quality control (QC), ensuring that every batch of a drug product is safe, effective, and meets all quality specifications. researchgate.net The control of impurities such as this compound is a critical quality attribute for albuterol-containing products, including inhalation solutions and aerosols. nih.govfda.gov

The primary analytical technique for the routine determination of albuterol and its related substances, including the dimer, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govresearchgate.net Validated, stability-indicating HPLC methods are developed to separate the dimer from the albuterol peak and other potential impurities. nih.gov These methods must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.net

The quality control strategy for a pharmaceutical product involves a series of tests performed on the raw materials, in-process materials, and the final drug product. scribd.com The analysis of this compound is an integral part of the "Related Substances" or "Impurity Profile" testing.

Table 3: Role of this compound Analysis in Pharmaceutical Quality Control

| Quality Control Stage | Purpose of Analysis | Typical Method | Acceptance Criteria |

|---|---|---|---|

| Drug Substance (API) Release | To ensure the purity of the incoming active ingredient and quantify any process-related impurities. | RP-HPLC | This compound must be below the specified limit (e.g., ≤ 0.1% as per ICH guidelines for unidentified impurities, or a specific limit if identified and qualified). nih.gov |

| Drug Product Manufacturing (In-Process Control) | To monitor the formation of degradants during the manufacturing process. | RP-HPLC | Levels of the dimer should remain within established in-process limits. |

| Final Drug Product Release Testing | To confirm that the finished product meets all quality specifications before being released to the market. | RP-HPLC | The amount of this compound must not exceed the limit set in the product specification. fda.gov |

| Stability Studies | To evaluate the formation of the dimer over the product's shelf-life under various storage conditions (e.g., temperature, humidity). | Stability-Indicating RP-HPLC | The increase in this compound must stay within the specified limits throughout the proposed shelf-life. nih.gov |

While HPLC is the workhorse for quantitative analysis, other techniques like voltammetry can be valuable as complementary methods. For instance, voltammetric techniques could be developed for rapid screening or for specific investigations into oxidative degradation pathways where the dimer might be formed. mdpi.com The data from these integrated analytical methods provide a comprehensive picture of product quality, ensuring compliance with regulatory standards and safeguarding patient health. nih.gov

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| Albuterol | Salbutamol |

| This compound | Salbutamol EP Impurity F, Salbutamol EP Impurity N, this compound Ether |

| Albuterol Sulfate | Salbutamol Sulphate |

| Bis-ether albuterol | - |

| Albuterol aldehyde | - |

| Budesonide | - |

| Fenoterol | - |

| Terbutaline | - |

| Tyrosine | - |

Thermodynamic and Kinetic Stability of Albuterol Dimer

Degradation Kinetics of Albuterol Leading to Dimer Formation

The formation of the albuterol dimer is a chemical process that occurs over time as albuterol degrades. While specific kinetic data for the dimerization of albuterol is not extensively detailed in publicly available literature, the process is understood to be a bimolecular reaction. This suggests that the rate of dimer formation is dependent on the concentration of albuterol. Studies on the degradation of salbutamol (B1663637) (the international non-proprietary name for albuterol) have indicated the possibility of such bimolecular reactions occurring, leading to a range of dimer structures.

The kinetics of albuterol degradation, and by extension dimer formation, can be influenced by several factors including temperature, pH, and the presence of catalysts. The decomposition of albuterol in aqueous solutions has been shown to follow apparent first-order kinetics with respect to the drug concentration. The rate of this decomposition, which can include dimerization, tends to increase with higher initial drug concentrations and elevated temperatures.

Influence of Environmental Stressors on Dimer Stability

Forced degradation studies are crucial in understanding the stability of drug substances and their impurities under various environmental conditions. These studies intentionally expose the drug to harsh conditions to accelerate degradation and identify potential degradation products, such as the this compound.

Thermal Stress Degradation Studies

Thermal stability is a key parameter in assessing the shelf-life of pharmaceutical products. Studies on the thermal behavior of salbutamol sulphate have shown that the compound is thermally stable up to 180°C. nih.gov Beyond this temperature, significant decomposition occurs. While these studies focus on the parent drug, they provide an indication of the temperature ranges at which the formation of degradation products, including the dimer, is likely to accelerate. The presence of excipients in a formulation can also influence the thermal stability of albuterol and consequently the rate of dimer formation. For instance, some excipients have been observed to increase the thermal stability of the drug. nih.gov

| Stress Condition | Observation |

| Temperature | Albuterol is stable up to 180°C, after which decomposition and potential dimer formation accelerate. nih.gov |

Photostability Assessment and Light-Induced Dimerization

Exposure to light can provide the energy needed to initiate or accelerate chemical degradation pathways. Photostability studies are therefore a critical component of drug stability testing. While specific studies on the photostability of the this compound are limited, research on the photochemical properties of salbutamol in aqueous solutions reveals its sensitivity to UVB light. nih.gov This light-induced degradation leads to the formation of various products. It is plausible that photochemical reactions could also contribute to the dimerization of albuterol, although the precise mechanisms and kinetics of light-induced dimerization are not well-documented.

Hydrolytic Stability and pH Effects on Dimer Formation

| pH Condition | Effect on Albuterol Stability |

| Acidic (pH 3-4) | Region of maximum stability. researchgate.net |

| Neutral to Alkaline (around pH 9) | Region of minimum stability, increased degradation. researchgate.net |

Reaction Pathways of Dimer Degradation

The precise reaction pathways for the degradation of the this compound itself are not extensively detailed in the scientific literature. However, based on the structure of the dimer, it is likely to be susceptible to similar degradation mechanisms as the parent albuterol molecule, including oxidation and further hydrolysis under strenuous conditions. The degradation of the dimer would likely lead to the formation of smaller, more fragmented molecules.

Computational and Theoretical Studies on Albuterol Dimer

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecular systems. For a hypothetical albuterol dimer, these methods would be invaluable in elucidating the nature of the intermolecular forces governing its formation and stability.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. In the context of an this compound, DFT calculations would be employed to optimize the dimer's three-dimensional geometry, identifying the most stable arrangement of the two albuterol molecules. This would involve exploring various possible orientations and intermolecular distances to locate the global minimum on the potential energy surface.

Furthermore, DFT would provide crucial data on the binding energy of the dimer, quantifying the strength of the interaction between the two albuterol monomers. This information is essential for predicting the likelihood of dimer formation under various conditions.

Hartree-Fock (HF) Methods in Theoretical Dimer Investigations

Hartree-Fock (HF) theory is another foundational method in quantum chemistry. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF can still provide valuable insights, particularly when used as a starting point for more advanced methods. In the study of an this compound, HF calculations could offer a qualitative understanding of the electrostatic interactions and orbital contributions to the intermolecular bonding. Comparing HF and DFT results can also help in dissecting the role of electron correlation in the stability of the dimer.

Prediction of Reactivity and Energy Band Gaps

Quantum chemical methods like DFT can be used to calculate molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. For the this compound, a comparison of its HOMO-LUMO gap with that of the monomer would reveal how dimerization affects its electronic properties and potential reactivity.

Molecular Dynamics Simulations of Dimerization Processes

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. An MD simulation of albuterol molecules in a solvent would allow researchers to observe the spontaneous process of dimerization. By tracking the trajectories of individual molecules, one could gain insights into the mechanism of dimer formation, including the role of solvent molecules and the preferred pathways for association. These simulations could also be used to calculate the free energy of dimerization, providing a more realistic measure of dimer stability in a condensed phase.

In Silico Approaches for Predicting Dimer Formation and Stability

"In silico" is a broad term that encompasses a range of computational methods. For predicting this compound formation and stability, a variety of in silico approaches could be utilized. This might include developing quantitative structure-property relationship (QSPR) models based on the physicochemical properties of albuterol that favor self-association. Additionally, advanced solvation models could be employed to predict how different solvent environments might promote or inhibit dimerization.

Computational Prediction of Dimer Interactions and Aggregation

Building upon the study of the dimer, computational methods could be extended to predict the nature of interactions between multiple albuterol dimers, leading to the formation of larger aggregates. Understanding the initial steps of aggregation is critical, as it can be a precursor to the formation of amorphous or crystalline solids, which can impact the bioavailability and manufacturability of a drug. Techniques such as steered molecular dynamics or potential of mean force calculations could be used to quantify the forces involved in pulling dimers apart or bringing them together, providing a detailed picture of the aggregation landscape.

Emerging Research Perspectives and Challenges in Albuterol Dimer Science

Discovery and Characterization of Novel Dimer Structures

The identification and structural elucidation of novel albuterol dimers are critical for ensuring the quality and safety of albuterol-containing drug products. Forced degradation studies, which subject the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in discovering potential degradation products, including dimers, that may form during the shelf life of the product. resolvemass.carsc.org

One significant area of research has been the characterization of decomposition products of salbutamol (B1663637) (albuterol) using advanced analytical techniques. For instance, liquid chromatography-ion spray mass spectrometry (LC-MS) has been employed to elucidate the structures of various degradation products. nih.gov Through fragmentation analysis, researchers can identify both acidic and basic decomposition products, providing insights into the potential for dimer formation under different pH conditions. nih.gov

The process of characterizing a novel dimer typically involves a multi-step approach. Initially, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate the dimer from the parent drug and other impurities. nih.gov Once isolated, spectroscopic methods are employed for structural confirmation. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Further structural details are often obtained using Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information about the connectivity of atoms within the molecule. nih.gov

Several known albuterol-related compounds and impurities are documented in pharmacopeias, some of which are dimeric in nature. For example, "Albuterol Related Compound E" is a known impurity with a dimeric structure. sigmaaldrich.comsynzeal.com The discovery of such compounds often stems from meticulous analysis of batch-to-batch variability and stability testing of the drug substance and product.

Below is a table summarizing examples of identified albuterol dimers and related compounds:

| Compound Name | CAS Number | Molecular Formula | Characterization Techniques |

| Albuterol Dimer Ether (Salbutamol EP Impurity F) | 147663-30-7 | C26H40N2O5 | HPLC, Mass Spectrometry, NMR |

| This compound (Salbutamol EP Impurity N) | 149222-15-1 | C26H40N2O5 | HPLC, Mass Spectrometry, NMR |

| Albuterol Related Compound E | 147663-30-7 | C26H40N2O5 | USP Reference Standard |

Note: The characterization techniques listed are typical for such compounds and may vary based on the specific study.

Advancements in Automated and High-Throughput Analytical Platforms

The pharmaceutical industry is increasingly adopting automated and high-throughput analytical platforms to accelerate the process of impurity profiling, including the analysis of albuterol dimers. news-medical.net These advanced platforms offer significant advantages in terms of speed, efficiency, and sample throughput, enabling the analysis of a large number of samples in a shorter time frame.

One such advancement is the use of Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), a form of real-time, direct mass spectrometry. SIFT-MS allows for the rapid analysis of volatile compounds without the need for chromatography, offering significant time and cost savings. news-medical.net This technique could potentially be adapted for the rapid screening of volatile precursors or degradation products related to albuterol dimerization.

The development of ultra-high-performance liquid chromatography (UHPLC) has also contributed to higher throughput. UHPLC systems utilize columns with smaller particle sizes, allowing for faster separations without compromising resolution. This enables the rapid analysis of albuterol and its related impurities, including dimers.

The following table highlights some of the key advancements in analytical platforms relevant to this compound analysis:

| Technology | Principle | Advantages for Dimer Analysis |

| SIFT-MS | Direct mass spectrometry of volatile compounds | Rapid, real-time analysis; no chromatography needed |

| Automated HPLC/UHPLC | Robotic handling of samples for liquid chromatography | Increased throughput; reduced human error |

| LC-HRMS | Liquid chromatography coupled with high-resolution mass spectrometry | High sensitivity and specificity for identification and quantification |

These advancements are crucial for efficient quality control during drug manufacturing and for comprehensive stability testing of albuterol formulations.

Comprehensive Mechanistic Elucidation of Complex Dimerization Pathways

Understanding the mechanisms by which albuterol molecules dimerize is essential for developing strategies to prevent the formation of these impurities. Research has shown that oxidative processes play a significant role in the degradation of albuterol and the subsequent formation of dimers. nih.govnih.gov

Peroxidative metabolism studies have demonstrated that phenolic compounds like albuterol can be oxidized by peroxidases to form free radicals. nih.gov These highly reactive phenoxyl radicals can then recombine to form dimeric products. nih.gov This pathway is particularly relevant in biological systems but can also be mimicked in vitro under oxidative stress conditions. The reaction is often initiated by the oxidation of the phenolic moiety of the albuterol molecule. nih.gov

The proposed mechanism involves the following key steps:

Oxidation: The albuterol molecule is oxidized, typically at the phenolic hydroxyl group, to form a phenoxyl radical.

Radical Recombination: Two of these phenoxyl radicals can then couple to form a dimer.

The specific structure of the resulting dimer can vary depending on the reaction conditions and the specific sites of radical coupling.

Computational studies and predictive modeling are also emerging as valuable tools for elucidating complex reaction pathways. By simulating the behavior of albuterol molecules under different conditions, researchers can gain insights into the thermodynamics and kinetics of various potential dimerization reactions.

The table below outlines a simplified proposed pathway for oxidative dimerization of albuterol:

| Step | Description | Key Intermediates |

| 1. Initiation | Oxidation of the albuterol phenol (B47542) group. | Albuterol Phenoxyl Radical |

| 2. Propagation | Recombination of two phenoxyl radicals. | Dimeric Intermediate |

| 3. Termination | Stabilization of the dimer structure. | Stable this compound |

Further research is ongoing to fully characterize all possible dimerization pathways and the factors that influence them.

Harmonization of Regulatory Standards for Dimer Impurity Control

The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is strictly regulated by health authorities worldwide. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that provide a framework for the control of impurities in new drug substances and products. europa.euikev.orgslideshare.net

The primary ICH guidelines relevant to the control of albuterol dimers are:

ICH Q3A(R2): Impurities in New Drug Substances fda.gov

ICH Q3B(R2): Impurities in New Drug Products europa.eu

These guidelines establish thresholds for the reporting, identification, and qualification of impurities. The thresholds are based on the maximum daily dose of the drug.

| Threshold | Maximum Daily Dose ≤ 2 g/day |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% |

| Qualification Threshold | 0.15% |

Source: ICH Q3B(R2) Guideline europa.eu

Reporting Threshold: Impurities present above this level must be reported in the regulatory submission. Identification Threshold: Impurities present above this level must have their structures identified. Qualification Threshold: Impurities present above this level must be qualified, meaning that their biological safety must be established.

Regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these ICH guidelines. This harmonization of regulatory standards ensures a consistent approach to impurity control across different regions, facilitating the global development and marketing of pharmaceutical products.

For albuterol dimers, manufacturers are required to:

Identify any dimer present above the identification threshold.

Quantify the levels of these dimers in their drug substance and product.

Establish appropriate specifications (acceptance criteria) for these dimers.

Provide data to demonstrate that the levels of the dimers are controlled throughout the shelf life of the product.

Pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), also play a role by providing monographs for drug substances and products that may include tests and limits for specific impurities, including dimers. synthinkchemicals.compharmacopeia.cn

Application of Advanced Data Analytics and Machine Learning in Dimer Research

Advanced data analytics and machine learning (ML) are increasingly being applied in the pharmaceutical industry to address various challenges, including the prediction and control of impurities like albuterol dimers. whioce.com These technologies have the potential to revolutionize how dimer research is conducted.

Risk Assessment: Machine learning models can be developed to predict the potential toxicity of impurities based on their chemical structure. acdlabs.com This can help in the risk assessment of newly identified albuterol dimers and in setting appropriate control limits.

The table below summarizes the potential applications of AI and ML in this compound research:

| Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms to predict degradation pathways and impurity formation. | Early identification of potential dimers; targeted analytical method development. |

| Automated Data Analysis | AI-driven interpretation of complex analytical data (LC-MS, NMR). | Faster and more accurate identification of dimer structures. |

| Toxicity Prediction | In silico models to predict the toxicological properties of impurities. | More efficient risk assessment and qualification of dimers. |

Q & A

Q. How to optimize this compound-lactose formulations for enhanced aerosol stability?

- Methodological Answer : Conduct factorial designs varying drug-lactose ratios (2–5% w/w) and excipient particle size distributions. Use laser diffraction to monitor deaggregation under simulated respiratory flow rates (30–90 L/min). Validate with in vitro-in vivo correlation (IVIVC) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.